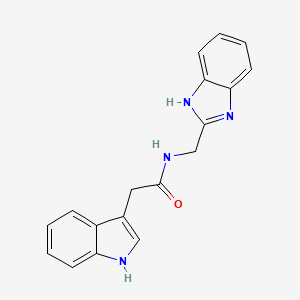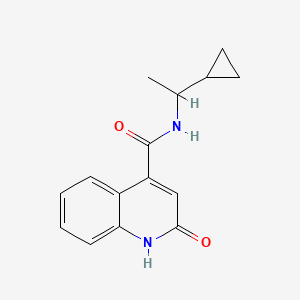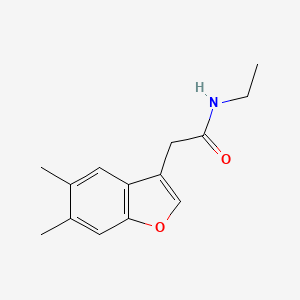![molecular formula C15H20N2O B7454898 1-[2-(4-Tert-butylphenoxy)ethyl]imidazole](/img/structure/B7454898.png)
1-[2-(4-Tert-butylphenoxy)ethyl]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Tert-butylphenoxy)ethyl]imidazole, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. It belongs to the class of drugs called Bruton's tyrosine kinase (BTK) inhibitors, which target the BTK enzyme that is involved in the development and progression of cancer and autoimmune diseases.
Mechanism of Action
1-[2-(4-Tert-butylphenoxy)ethyl]imidazole works by inhibiting the BTK enzyme, which plays a crucial role in the signaling pathways that regulate cell growth, differentiation, and survival. By blocking the activity of BTK, 1-[2-(4-Tert-butylphenoxy)ethyl]imidazole can prevent the activation of downstream signaling pathways that promote cancer cell growth and survival, as well as reduce the inflammatory and autoimmune responses that contribute to the development of autoimmune diseases.
Biochemical and physiological effects:
1-[2-(4-Tert-butylphenoxy)ethyl]imidazole has been shown to have a selective and potent inhibitory effect on BTK, with minimal off-target effects on other kinases. It can penetrate the blood-brain barrier and reach the central nervous system, which makes it a potential treatment for brain tumors and other CNS-related diseases. 1-[2-(4-Tert-butylphenoxy)ethyl]imidazole has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
1-[2-(4-Tert-butylphenoxy)ethyl]imidazole has several advantages for use in laboratory experiments, including its selective and potent inhibitory effect on BTK, its favorable pharmacokinetic properties, and its ability to penetrate the blood-brain barrier. However, there are also some limitations to its use, such as the need for specialized equipment and expertise to synthesize and handle the compound, as well as the potential for off-target effects in certain experimental settings.
Future Directions
There are several potential future directions for research on 1-[2-(4-Tert-butylphenoxy)ethyl]imidazole, including:
1. Further preclinical and clinical studies to evaluate its efficacy and safety in different types of cancer and autoimmune diseases.
2. Development of new formulations and delivery methods to improve its pharmacokinetic properties and tissue distribution.
3. Investigation of its potential use in combination with other drugs or therapies to enhance its therapeutic effects.
4. Exploration of its mechanism of action and downstream signaling pathways to identify new targets for drug development.
5. Development of new BTK inhibitors with improved selectivity, potency, and pharmacokinetic properties.
Synthesis Methods
The synthesis of 1-[2-(4-Tert-butylphenoxy)ethyl]imidazole involves several steps, including the reaction of 4-tert-butylphenol with epichlorohydrin to form a glycidyl ether intermediate, which is then reacted with imidazole to form the final product. The synthesis process has been optimized to improve the yield and purity of the product.
Scientific Research Applications
1-[2-(4-Tert-butylphenoxy)ethyl]imidazole has been extensively studied in preclinical and clinical trials for its potential therapeutic effects in various types of cancer and autoimmune diseases. It has been shown to inhibit the growth and proliferation of cancer cells, as well as reduce inflammation and autoimmune responses in animal models.
properties
IUPAC Name |
1-[2-(4-tert-butylphenoxy)ethyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-15(2,3)13-4-6-14(7-5-13)18-11-10-17-9-8-16-12-17/h4-9,12H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIXDPVCCVWDIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-phenylacetamide](/img/structure/B7454834.png)
![3-[[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl]-5-methyl-5-[3-(tetrazol-1-yl)phenyl]imidazolidine-2,4-dione](/img/structure/B7454836.png)
![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[4-(dimethylsulfamoyl)-3,5-dimethylpyrazol-1-yl]acetamide](/img/structure/B7454840.png)
![2-{1-[1-(2-Phenylethenesulfonyl)piperidine-4-carbonyl]piperidin-4-yl}-1,3-benzothiazole](/img/structure/B7454849.png)
![N'-[(2-methoxynaphthalen-1-yl)methyl]-N,N-dimethyl-1-phenylethane-1,2-diamine;oxalic acid](/img/structure/B7454871.png)

![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-prop-2-enyl-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7454878.png)
![2-[1-[[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]methyl]pyrrolidin-2-yl]-1,3-benzothiazole](/img/structure/B7454882.png)
![N-[4-methoxy-3-(4-methoxyphenyl)phenyl]-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7454889.png)
![[(1-Cyanocyclopentyl)carbamoyl]methyl 4-(methylsulfanyl)-2-(phenylformamido)butanoate](/img/structure/B7454890.png)
![2-(2',5'-dioxospiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,4'-imidazolidine]-1'-yl)-N-methyl-N-propan-2-ylacetamide](/img/structure/B7454903.png)

